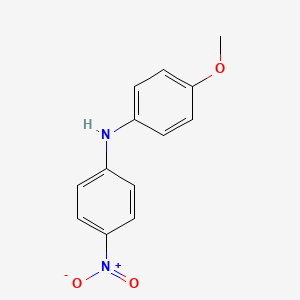

4-methoxy-N-(4-nitrophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

730-11-0 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4-nitroaniline |

InChI |

InChI=1S/C13H12N2O3/c1-18-13-8-4-11(5-9-13)14-10-2-6-12(7-3-10)15(16)17/h2-9,14H,1H3 |

InChI Key |

YKTYQEDBWQCKII-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 4-methoxy-N-(4-nitrophenyl)aniline. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science. This document summarizes key molecular identifiers, calculated and available experimental properties, and provides a general overview of synthetic approaches.

Core Physicochemical Properties

This compound, with the CAS number 730-11-0, is a substituted diphenylamine derivative. Its core structure consists of a 4-methoxyphenyl group and a 4-nitrophenyl group bonded to a central amine nitrogen. This compound is a solid at room temperature.

A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some properties have been computationally predicted, experimental data for several parameters remain to be conclusively reported in the literature.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | N-(4-methoxyphenyl)-4-nitroaniline | PubChem[1] |

| CAS Number | 730-11-0 | PubChem[1] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 244.25 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[1] |

| InChIKey | YKTYQEDBWQCKII-UHFFFAOYSA-N | PubChem[1] |

| Physical State | Solid | Sigma-Aldrich (for a similar compound)[2] |

Table 2: Calculated Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 67.1 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem |

Table 3: Experimental Physicochemical Properties (Limited Data)

| Property | Value | Source/Notes |

| Melting Point | Not explicitly reported for this specific isomer. A related isomer, N-(4-Methoxyphenyl)-2-nitroaniline, has a melting point of 87-91 °C.[3] | |

| Boiling Point | Not experimentally determined. | |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. | |

| pKa | Not experimentally determined. |

Spectroscopic Data

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C NMR spectra.[1] Detailed spectra with peak assignments would be invaluable for confirming the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): GC-MS data is available, with major fragments observed at m/z 244, 229, and 183.[1] The peak at m/z 244 corresponds to the molecular ion [M]⁺.

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1] Key characteristic peaks would include N-H stretching, C-O stretching of the methoxy group, and strong symmetric and asymmetric stretching of the nitro group.

Synthesis Methodologies

The synthesis of this compound can be approached through established methods for the formation of diarylamines. Two prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

General Synthetic Approach

A logical synthetic pathway would involve the coupling of p-anisidine with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, the following sections outline the general procedures for the two most likely synthetic routes.

1. Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, typically employing a copper catalyst.

-

Reactants: p-Anisidine and 4-halonitrobenzene (preferably 4-iodonitrobenzene or 4-bromonitrobenzene).

-

Catalyst: Copper powder, copper(I) iodide (CuI), or copper(I) oxide (Cu₂O).

-

Base: A strong base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).

-

Solvent: A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

General Procedure:

-

A mixture of p-anisidine, 4-halonitrobenzene, the copper catalyst, and the base is heated in the chosen solvent at elevated temperatures (typically >150 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

-

Caption: Experimental workflow for Ullmann condensation.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

-

Reactants: p-Anisidine and 4-halonitrobenzene (a wide range of aryl halides can be used).

-

Catalyst: A palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).

-

Ligand: A bulky electron-rich phosphine ligand, for example, Xantphos, BINAP, or a biarylphosphine ligand.

-

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

-

General Procedure:

-

The palladium precursor, ligand, base, p-anisidine, and 4-halonitrobenzene are combined in an inert atmosphere (e.g., under argon or nitrogen).

-

Anhydrous solvent is added, and the mixture is heated (typically between 80-110 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

-

The reaction is quenched, and the product is isolated and purified using standard techniques.

-

Caption: Experimental workflow for Buchwald-Hartwig amination.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the nitroaniline and methoxy aniline substructures, are found in various biologically active compounds. For instance, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, and aniline derivatives are known to have a wide range of pharmacological activities. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound. While key molecular identifiers and some calculated properties are established, a significant gap exists in the experimental data for fundamental properties such as melting point, boiling point, and solubility. Detailed, validated experimental protocols for its synthesis and comprehensive spectroscopic characterization are also areas that would benefit from further public research. Moreover, the biological activity of this compound remains an unexplored area, offering potential opportunities for future investigation in drug discovery and development. Researchers are encouraged to perform experimental validation of the properties outlined in this guide and to explore the potential applications of this molecule.

References

4-methoxy-N-(4-nitrophenyl)aniline structural formula and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-methoxy-N-(4-nitrophenyl)aniline, a diarylamine compound of interest in organic synthesis. It details the compound's structural formula, IUPAC name, physicochemical properties, and spectral data. Furthermore, this guide outlines detailed synthetic protocols based on modern cross-coupling methodologies and visualizes these synthetic pathways.

Chemical Identity and Structure

The chemical compound of interest is identified by the IUPAC name N-(4-methoxyphenyl)-4-nitroaniline .[1] It belongs to the class of diarylamines, characterized by a central nitrogen atom bonded to two aryl groups. In this case, the aryl groups are a 4-methoxyphenyl group and a 4-nitrophenyl group.

-

Molecular Formula: C₁₃H₁₂N₂O₃[1]

-

Canonical SMILES: COC1=CC=C(C=C1)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1]

-

InChI Key: YKTYQEDBWQCKII-UHFFFAOYSA-N[1]

The structure consists of a p-anisidine moiety linked to a p-nitrobenzene ring via a secondary amine bridge.

Physicochemical and Spectral Data

The key computed properties of this compound are summarized below for reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 244.25 g/mol | PubChem[1] |

| Exact Mass | 244.08479225 Da | PubChem[1] |

| CAS Number | 730-11-0 | PubChem[1] |

| Topological Polar Surface Area | 67.1 Ų | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

Table 2: Spectral Data Summary

| Data Type | Details | Source Database |

| ¹³C NMR Spectra | Available | SpectraBase[1] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 244, 229, 183 | NIST Mass Spectrometry Data Center[1] |

| IR Spectra | Vapor Phase IR Spectra available | SpectraBase[1] |

Experimental Protocols: Synthesis of Diarylamines

The synthesis of diarylamines such as this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.[2][3][4] The Buchwald-Hartwig amination is a state-of-the-art method for this transformation.[2][4][5] An alternative, more classical approach is the copper-catalyzed Ullmann condensation.[6][7][8]

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.[3][4]

Reactants:

-

4-methoxyaniline (p-anisidine)

-

1-bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

-

Add the base (1.5-2.0 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the 4-methoxyaniline (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations: Synthetic Workflows

The following diagrams illustrate the logical workflows for the primary synthetic routes to diarylamines.

Caption: Logical workflow for the Buchwald-Hartwig amination synthesis.

Caption: Logical workflow for the classical Ullmann condensation synthesis.

References

- 1. This compound | C13H12N2O3 | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

Technical Guide: Physicochemical Properties and Synthetic Overview of N-(4-methoxyphenyl)-4-nitroaniline (CAS 730-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)-4-nitroaniline, identified by the CAS number 730-11-0, is an organic compound belonging to the nitroaniline family. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, representative synthetic protocol, and essential safety information. While this document focuses on the chemical characteristics of the compound, it is important to note that a thorough review of scientific literature did not yield specific information on its biological activity or associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental chemical and computed physical properties of N-(4-methoxyphenyl)-4-nitroaniline are summarized in the tables below. This data has been aggregated from various chemical databases and computational models to provide a concise reference.

Table 1: General Chemical Information

| Identifier | Value |

| CAS Number | 730-11-0 |

| IUPAC Name | N-(4-methoxyphenyl)-4-nitroaniline |

| Synonyms | 4-methoxy-N-(4-nitrophenyl)aniline, Benzenamine, 4-methoxy-N-(4-nitrophenyl)- |

| Molecular Formula | C₁₃H₁₂N₂O₃[1] |

| Molecular Weight | 244.25 g/mol [1] |

| Appearance | Orange solid |

Table 2: Computed Physicochemical Data

| Property | Value | Reference |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 67.1 Ų | [1] |

| Exact Mass | 244.08479225 Da | [1] |

| Monoisotopic Mass | 244.08479225 Da | [1] |

Experimental Protocols

While specific experimental literature for the synthesis of N-(4-methoxyphenyl)-4-nitroaniline is limited, a representative protocol can be derived from established methods for the synthesis of similar substituted nitroanilines, such as condensation reactions. The following is a generalized procedure.

Synthesis of N-(4-methoxyphenyl)-4-nitroaniline via Condensation Reaction

This protocol is based on the condensation of a substituted aniline with a nitro-substituted aryl halide.

Materials:

-

4-methoxyaniline (p-anisidine)

-

1-chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Copper (I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyaniline (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper (I) iodide (0.1 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

The reaction mixture is heated to a temperature of 120-140°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with ethyl acetate and washed several times with water and brine solution to remove DMF and inorganic salts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure N-(4-methoxyphenyl)-4-nitroaniline.

Characterization: The structure and purity of the synthesized compound can be confirmed using the following standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C-O, and NO₂ stretching vibrations.[2][3]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of N-(4-methoxyphenyl)-4-nitroaniline.

Caption: Workflow for the synthesis and characterization of N-(4-methoxyphenyl)-4-nitroaniline.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and patent databases did not reveal any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of N-(4-methoxyphenyl)-4-nitroaniline. Research on related methoxy- and hydroxy-substituted heteroaromatic amides suggests a potential for various biological activities, including antioxidative and antiproliferative effects.[4][5] However, without direct experimental evidence for the title compound, any such potential remains speculative.

Safety and Handling

General Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a summary of the currently available chemical information for N-(4-methoxyphenyl)-4-nitroaniline (CAS 730-11-0). Further research is required to elucidate its biological properties and potential applications in drug development and other scientific fields.

References

- 1. This compound | C13H12N2O3 | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. westliberty.edu [westliberty.edu]

Spectroscopic and Spectrometric Analysis of N-(4-methoxyphenyl)-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound N-(4-methoxyphenyl)-4-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting key analytical data in a structured and accessible format.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-(4-methoxyphenyl)-4-nitroaniline.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H | Data not available in search results | - |

| ¹³C | Data not available in search results | - |

Note: Specific experimental ¹H and ¹³C NMR data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | - |

Note: Specific experimental IR absorption data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 244 | Top Peak | [M]⁺ (Molecular Ion)[1] |

| 229 | 2nd Highest | Fragment Ion[1] |

| 183 | 3rd Highest | Fragment Ion[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of purified N-(4-methoxyphenyl)-4-nitroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The KBr pellet or thin film is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum displays the percentage of transmittance versus the wavenumber. The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. In a GC-MS system, the sample is first vaporized and passed through a GC column to separate it from any impurities.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which provide information about the structure of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of N-(4-methoxyphenyl)-4-nitroaniline.

Caption: Workflow for the synthesis and spectral analysis of N-(4-methoxyphenyl)-4-nitroaniline.

References

Molecular weight and formula of 4-methoxy-N-(4-nitrophenyl)aniline.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-methoxy-N-(4-nitrophenyl)aniline, a molecule of interest in various research and development domains.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 244.25 g/mol | PubChem[1] |

| IUPAC Name | N-(4-methoxyphenyl)-4-nitroaniline | PubChem[1] |

| CAS Number | 730-11-0 | PubChem[1] |

Chemical Structure and Properties

This compound is an aromatic amine derivative. Its structure consists of a 4-methoxyphenyl group and a 4-nitrophenyl group bonded to a central nitrogen atom. The presence of both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) on the phenyl rings significantly influences the molecule's electronic properties and reactivity.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general methodology for the synthesis of similar diarylamines often involves a Buchwald-Hartwig amination or a similar cross-coupling reaction. A generalized workflow for such a synthesis is outlined below.

References

The Multifaceted Biological Activities of Nitro-Substituted Diarylamines: A Technical Overview

For Immediate Release

Nitro-substituted diarylamines, a class of aromatic compounds characterized by the presence of one or more nitro groups, are emerging as a significant area of interest in medicinal chemistry and drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the current research, detailing the pharmacological data, experimental methodologies, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

The introduction of a nitro group onto the diarylamine scaffold profoundly influences the molecule's electronic properties, often enhancing its biological efficacy. The electron-withdrawing nature of the nitro group can modulate the reactivity of the diarylamine core, leading to a range of pharmacological effects.[1][2][3][4] This has spurred the synthesis and evaluation of numerous derivatives, with promising results in various therapeutic areas.

Antioxidant Activity

Nitro-substituted diarylamines have been investigated for their potential to combat oxidative stress, a key factor in numerous disease pathologies. Certain derivatives have shown potent radical scavenging activity and the ability to inhibit lipid peroxidation.

For instance, aminodiarylamines derived from the reduction of nitro compounds have demonstrated significant antioxidant potential.[5] One study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series, prepared from the reduction of their nitro precursors, revealed notable efficacy. An aminodiarylamine with the amino group in the para position to the NH bridge exhibited an EC50 value of 7 µM for the inhibition of thiobarbituric acid reactive substances (TBARS) formation in porcine brain homogenates, a value lower than the standard antioxidant, trolox.[5] The same compound also showed an EC50 of 41 µM in the β-carotene-linoleate system.[5] Another derivative with an ortho-amino group and a para-methoxy group displayed efficient radical scavenging activity (RSA) with an EC50 of 63 µM and a reducing power (RP) with an EC50 of 33 µM.[5] The antioxidant properties of substituted diarylamines in the benzo[b]thiophene series have also been evaluated, highlighting the importance of structure-activity relationships.[6]

| Compound Class | Assay | Result (EC50/IC50) | Reference |

| Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, para-amino) | TBARS Inhibition (porcine brain) | 7 µM | [5] |

| Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, para-amino) | β-carotene-linoleate system | 41 µM | [5] |

| Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, ortho-amino, para-methoxy) | Radical Scavenging Activity (RSA) | 63 µM | [5] |

| Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, ortho-amino, para-methoxy) | Reducing Power (RP) | 33 µM | [5] |

| 2-substituted-5-nitro-benzimidazole derivatives | Antioxidant Activity | IC50: 3.17 to 7.59 µg/mL | [7] |

| Nitrochalcones | DPPH free radical scavenging | More effective than ascorbic acid | [7] |

Experimental Protocol: TBARS Assay

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid peroxidation. The protocol generally involves the following steps:

-

Sample Preparation: A homogenate of the target tissue (e.g., porcine brain) is prepared in a suitable buffer.

-

Induction of Peroxidation: Lipid peroxidation is induced in the homogenate, often using an iron-based system (e.g., FeSO4).

-

Incubation with Test Compound: The homogenate is incubated with various concentrations of the nitro-substituted diarylamine derivative or a standard antioxidant.

-

Reaction with Thiobarbituric Acid (TBA): After incubation, a solution of TBA is added to the mixture.

-

Heating: The mixture is heated (e.g., at 95°C) to facilitate the reaction between malondialdehyde (a byproduct of lipid peroxidation) and TBA, forming a colored adduct.

-

Quantification: The absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm).

-

Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to that of the control (without the test compound). The EC50 value is then determined.

Cytotoxic Activity

A significant body of research has focused on the anticancer potential of nitro-substituted diarylamines. Several derivatives have exhibited potent cytotoxic effects against various human tumor cell lines.

One study detailed the design and synthesis of thirty diarylamines and diarylethers, which were evaluated for their cytotoxic activity against A549, KB, KB-vin, and DU145 human tumor cell lines.[8] Four lead compounds (11e, 12, 13a, and 13b) were identified with GI50 values ranging from 0.33 to 3.45 µM.[8] Structure-activity relationship (SAR) studies revealed that a diarylamine or diarylether core, along with meta-chloro and ortho-nitro groups on one of the aromatic rings, were crucial for cytotoxic activity.[8] Further investigation into the mechanism of action showed that some of these compounds inhibit Mer tyrosine kinase, a proto-oncogene implicated in various cancers, with IC50 values in the range of 2.2-3.0 µM.[8]

Another study on diarylamines with a 3-nitropyridine scaffold also reported promising antitumor activity.[9] Compounds A6 and B2 showed low micromolar GI50 values (1.55-2.10 µM) against A549, DU145, KB, and KB-vin cell lines.[9]

| Compound/Series | Cell Lines | Activity (GI50/IC50) | Target | Reference |

| Diarylamines/Diarylethers (Leads 11e, 12, 13a, 13b) | A549, KB, KB-vin, DU145 | GI50: 0.33 - 3.45 µM | Mer tyrosine kinase (for 11e, 12, 13b) | |

| Diarylamines/Diarylethers (Leads 11e, 12, 13b) | Mer tyrosine kinase | IC50: 2.2 - 3.0 µM | Mer tyrosine kinase | [8] |

| 2,6-bis-anilino-3-nitropyridines (A6, B2) | A549, DU145, KB, KB-vin | GI50: 1.55 - 2.10 µM | Not specified | |

| 2,6-bis-anilino-3-nitropyridines (A9) | DU145, KB, KB-vin | GI50: 1.55 - 2.10 µM | Not specified | [9] |

| Diamide and Carboxamide derivatives (C5, C6, C7, C11) | SGC-7901, A875, HepG2 | Good cytotoxic effect | Apoptosis induction | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the nitro-substituted diarylamine for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT.

-

Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition) is determined.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents, and nitro-substituted diarylamines are no exception.[1][3][4][11] The nitro group is often a key pharmacophore, undergoing bioreduction within microbial cells to generate reactive intermediates that are toxic to the microorganism.[1][3][4]

Derivatives of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole have been synthesized and screened for their antibacterial activity.[12] Several of these compounds, including those with nitro furan, nitro thiophene, and nitro imidazole moieties, showed activity primarily against Gram-positive bacteria.[12] Specifically, compounds 6a, 6b, and 6d exhibited strong antibacterial effects against Gram-positive strains.[12]

The mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form cytotoxic nitroso and hydroxylamine intermediates.[1][13] These reactive species can cause cellular damage, including DNA damage, leading to cell death.[1]

| Compound Series | Target Organisms | Activity | Reference |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (6a, 6b, 6d) | Gram-positive bacteria | Strong antibacterial effects | [12] |

| Nitrated pyrrolomycins | S. aureus and Candida sp. | MIC: 15.6–62.5 µg/mL | [3] |

| Nitrotriazole derivatives | M. tuberculosis | Inhibition in the range of 3–50 µM | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth.

-

Serial Dilutions: The nitro-substituted diarylamine is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Conclusion

Nitro-substituted diarylamines represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antioxidant, cytotoxic, and antimicrobial agents underscores their potential for the development of new therapeutic agents. Further research into the synthesis of novel derivatives, optimization of structure-activity relationships, and elucidation of their detailed mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 13. researchgate.net [researchgate.net]

Solubility profile of 4-methoxy-N-(4-nitrophenyl)aniline in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-methoxy-N-(4-nitrophenyl)aniline in common laboratory solvents. Due to a lack of publicly available experimental data, this document focuses on providing a robust framework for determining the solubility of this compound, including a detailed experimental protocol based on established methods.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with their own experimental findings.

Table 1: Quantitative Solubility of this compound

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Notes |

| Polar Protic | Water | Shake-Flask | ||||

| Ethanol | Shake-Flask | |||||

| Methanol | Shake-Flask | |||||

| Isopropanol | Shake-Flask | |||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Shake-Flask | ||||

| Dimethylformamide (DMF) | Shake-Flask | |||||

| Acetonitrile | Shake-Flask | |||||

| Acetone | Shake-Flask | |||||

| Nonpolar | Hexane | Shake-Flask | ||||

| Toluene | Shake-Flask | |||||

| Dichloromethane | Shake-Flask | |||||

| Diethyl Ether | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in various solvents. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.

2.1. Principle

An excess amount of the solid compound, this compound, is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined by a suitable analytical method.

2.2. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled orbital shaker or magnetic stirrer with heating/cooling capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant, appropriate speed. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours). The equilibration time should be determined by preliminary experiments, ensuring that the concentration of the solute in the liquid phase does not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

An In-depth Technical Guide to 4-methoxy-N-(4-nitrophenyl)aniline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(4-nitrophenyl)aniline is a diarylamine compound characterized by a methoxy group and a nitro group substituted on the two phenyl rings. This arrangement of electron-donating and electron-wasting groups imparts unique electronic properties to the molecule, making it a subject of interest in various chemical and biological studies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, with a focus on its relevance to researchers and professionals in drug development.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in modern chemical literature under a single, easily identifiable discovery paper. However, its creation is rooted in the foundational work on the synthesis of diarylamines, which dates back to the late 19th and early 20th centuries. The most probable early synthetic route to this compound would have been through a nucleophilic aromatic substitution (SNAr) reaction.

The reactivity of nitro-substituted aryl halides towards nucleophiles was a well-established principle in early organic chemistry. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making reactions with amines like p-anisidine feasible. It is highly probable that this compound was first synthesized as part of broader studies on the reactivity of nitrophenyl halides with various aromatic amines.

Early methods for the synthesis of such diarylamines often involved uncatalyzed, high-temperature reactions, or the use of copper catalysis in what is now known as the Ullmann condensation. While a specific "discovery" paper for this exact molecule is not readily apparent, its existence is a logical consequence of the fundamental reactivity principles explored by early organic chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 244.25 g/mol | PubChem[1] |

| CAS Number | 730-11-0 | PubChem[1] |

| IUPAC Name | N-(4-methoxyphenyl)-4-nitroaniline | PubChem[1] |

| Computed XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 244.08479225 Da | PubChem[1] |

| Monoisotopic Mass | 244.08479225 Da | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily revolving around the formation of the C-N bond between the two aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

This is the most classical and straightforward approach. The reaction involves the displacement of a halide (typically fluoride or chloride) from a nitro-activated benzene ring by an amine. The presence of the electron-withdrawing nitro group in the para position is crucial for the reaction to proceed efficiently.[2][3][4][5]

Reaction:

p-Anisidine + 1-halo-4-nitrobenzene → this compound + HX

Detailed Experimental Protocol (Hypothetical, based on established SNAr principles):

-

Reactants:

-

p-Anisidine (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.0 eq) (Fluoroarenes are generally more reactive in SNAr than chloroarenes)[6][7][8]

-

A high-boiling polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (to neutralize the generated acid)

-

-

Procedure: a. To a solution of p-anisidine in the chosen solvent, add the base and stir the mixture under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add 1-fluoro-4-nitrobenzene to the reaction mixture. c. Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into a large volume of cold water to precipitate the product. f. Collect the solid by filtration, wash with water, and dry under vacuum. g. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Modern Catalytic Methods

More contemporary and often milder methods for the synthesis of diarylamines can also be employed.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation. It would involve the reaction of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with p-anisidine in the presence of a palladium catalyst and a suitable phosphine ligand.

-

Ullmann Condensation: This copper-catalyzed reaction is a more traditional method for forming diarylamine linkages. It typically requires higher reaction temperatures than palladium-catalyzed methods.

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for this compound, which is essential for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both rings. The protons on the nitrophenyl ring will be deshielded (downfield) compared to those on the methoxyphenyl ring. A singlet for the methoxy group protons (around 3.8 ppm). A singlet or broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for all 13 carbon atoms. The carbon attached to the nitro group will be significantly downfield. The carbon of the methoxy group will appear around 55 ppm. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 and 1300-1350 cm⁻¹ respectively), and C-O stretching of the methoxy group (around 1250 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (244.25). |

Potential Applications and Biological Activity

Diarylamines are a significant class of compounds in medicinal chemistry and materials science.[9][10][11][12] While specific and extensive biological studies on this compound are not widely reported in publicly available literature, its structural motifs suggest several areas of potential interest for researchers.

-

Synthetic Intermediate: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This makes this compound a potential intermediate in the synthesis of more complex molecules, including potential drug candidates.[13]

-

Pharmacological Scaffold: The diarylamine scaffold is present in numerous biologically active compounds. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group could be explored for its influence on the binding of the molecule to biological targets.

-

Materials Science: The electronic properties of this molecule, arising from the push-pull nature of its substituents, suggest potential applications in materials science, such as in the development of dyes or nonlinear optical materials.[13]

Currently, there is no specific signaling pathway that has been definitively associated with the action of this compound in the available literature. Research into its biological effects would be a novel area of investigation.

Signaling Pathway Exploration (Hypothetical)

Should this compound exhibit biological activity, for instance, as a kinase inhibitor (a common target for diarylamine-containing drugs), a hypothetical signaling pathway diagram could be conceptualized.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action if this compound were to act as a kinase inhibitor.

Conclusion

This compound is a classic example of a diarylamine whose origins lie in the fundamental principles of organic chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is readily achievable through well-established methods like nucleophilic aromatic substitution. The compound's physicochemical properties are well-defined, and it holds potential as a synthetic intermediate and a scaffold for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the properties and potential applications of this intriguing molecule.

References

- 1. This compound | C13H12N2O3 | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. doubtnut.com [doubtnut.com]

- 4. p-Chloronitrobenzene undergoes nucleophile substitution faster than chlorobenzene. Explain. [vedantu.com]

- 5. gauthmath.com [gauthmath.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 11. organ.su.se [organ.su.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline | 20440-91-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Health and Safety of 4-methoxy-N-(4-nitrophenyl)aniline

Disclaimer: This document synthesizes available data for 4-methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0). It is crucial to note that specific experimental health and safety data for this compound are limited. Therefore, this guide also includes information on structurally related compounds to infer potential hazards. All data should be handled with caution and interpreted by qualified professionals.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 730-11-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][5] |

| Molecular Weight | 244.25 g/mol | [1][4][5] |

| Appearance | Orange solid | [4] |

| Melting Point | 151 to 155 °C (in Xylene) | [4] |

| Boiling Point (Predicted) | 414.9 ± 30.0 °C at 760 Torr | [4] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ at 20 °C | [4] |

| Storage | Store in a dry, sealed container at room temperature (20 to 22 °C) or refrigerated at 2-8°C. | [1][4] |

Toxicological Data

No specific experimental toxicological data such as LD50 or LC50 values were found for this compound. However, data for structurally similar compounds can provide insights into its potential hazards. The following table summarizes available data for related aromatic amines and nitroaromatic compounds.

It is imperative to understand that the following data does not pertain to this compound but to the analogues listed.

| Compound | CAS Number | Toxicological Data | GHS Hazard Statements | Source |

| 4-methoxy-N-(4-nitrobenzyl)aniline | 16035-87-3 | Acute Toxicity: Oral (Category 4) | H302: Harmful if swallowed. H318: Causes serious eye damage. | [6] |

| 4-Nitroaniline | 100-01-6 | LD50 Oral (Rat): 750 mg/kg. | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. | [7][8][9] |

| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | Fatal if swallowed, in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life. | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. | [10] |

Inferred Health and Safety Information

Based on the general properties of aromatic amines and nitroaromatic compounds, this compound should be handled as a potentially hazardous substance.

Potential Health Hazards:

-

Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds known to have mutagenic potential.[11] The mechanism often involves metabolic activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations.[11] Nitroaromatic compounds can also be reduced to carcinogenic aromatic amines in the body.[12]

-

Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to cause organ damage.[7]

-

Skin and Eye Irritation/Damage: As seen with its analogue, 4-methoxy-N-(4-nitrobenzyl)aniline, there is a potential for serious eye damage.[6] Aromatic amines can be readily absorbed through the skin.[13]

-

Methemoglobinemia: Aromatic amines can lead to the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, causing cyanosis.[8][14]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Due to the lack of specific studies on this compound, a generalized experimental protocol for assessing the toxicity of a novel aromatic amine is provided below.

General Protocol for In Vitro Genotoxicity Assessment (Ames Test):

-

Objective: To determine the potential of the test compound to induce mutations in strains of Salmonella typhimurium.

-

Materials: S. typhimurium strains (e.g., TA98, TA100), test compound, positive and negative controls, S9 metabolic activation system (from rat liver), agar plates with minimal glucose medium.

-

Methodology:

-

Prepare a range of concentrations of the test compound.

-

In separate tubes, combine the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or a buffer.

-

Incubate the mixture at 37°C for a short period.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated to regain their ability to synthesize histidine).

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

The following diagrams illustrate potential metabolic pathways and a workflow for safety assessment.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 730-11-0| this compound| Ambeed [ambeed.com]

- 3. 730-11-0|this compound|BLDPharm [bldpharm.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound | C13H12N2O3 | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-N-(4-nitrobenzyl)aniline AldrichCPR 16035-87-3 [sigmaaldrich.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. westliberty.edu [westliberty.edu]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. carlroth.com [carlroth.com]

- 11. article.imrpress.com [article.imrpress.com]

- 12. journals.asm.org [journals.asm.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. zora.uzh.ch [zora.uzh.ch]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-methoxy-N-(4-nitrophenyl)aniline, a diarylamine compound of interest in medicinal chemistry and materials science. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a highly efficient method for the formation of carbon-nitrogen bonds. Alternative synthetic routes, including the Ullmann condensation and classical Nucleophilic Aromatic Substitution (SNAr), are also briefly discussed. This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

Diaryl-amines are prevalent structural motifs in a wide array of functional materials and biologically active compounds. The target molecule, this compound, incorporates an electron-donating methoxy group and an electron-withdrawing nitro group, making it a valuable intermediate for further functionalization. The synthesis of such compounds is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a state-of-the-art method for the synthesis of aryl amines, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2]

Synthesis Overview

The principal synthetic route described is the Buchwald-Hartwig amination, involving the palladium-catalyzed cross-coupling of 4-methoxyaniline (p-anisidine) and 1-chloro-4-nitrobenzene.

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established principles of Buchwald-Hartwig amination reactions, which have been shown to be effective for the coupling of anilines with electron-deficient aryl halides.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 1.58 g | 1.0 |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 1.35 g | 1.1 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.02 |

| X-Phos | C₃₃H₄₉P | 488.72 | 195 mg | 0.04 |

| Sodium tert-butoxide | NaOtBu | 96.10 | 1.35 g | 1.4 |

| Toluene | C₇H₈ | - | 50 mL | - |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol), 4-methoxyaniline (1.35 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mmol), X-Phos (195 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Add dry toluene (50 mL) to the flask via syringe.

-

Reaction: The reaction mixture is stirred and heated to 100 °C under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and quenched by the addition of water (50 mL).

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Alternative Synthetic Routes

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures.[1] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper source, such as copper(I) iodide, and a base in a high-boiling polar solvent like DMF or nitrobenzene.[1] The electron-withdrawing nitro group on the aryl halide facilitates this reaction.[1]

Nucleophilic Aromatic Substitution (SNAr)

Given the presence of a strong electron-withdrawing nitro group para to the chlorine atom, a direct nucleophilic aromatic substitution may be feasible. This reaction would involve heating 4-methoxyaniline and 1-chloro-4-nitrobenzene, likely in the presence of a strong base such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMSO or DMF.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₃[4] |

| Molar Mass | 244.25 g/mol [4] |

| Appearance | Yellow to orange solid |

| Melting Point | Expected to be a solid at room temperature |

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons on both rings and a singlet for the methoxy group protons.

-

¹³C NMR: The availability of ¹³C NMR data is confirmed.[4]

-

Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak.[4]

-

IR Spectroscopy: Characteristic peaks for the N-H bond, C-O ether linkage, and the nitro group would be present.[4]

Experimental Workflow Diagram

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. This compound | C13H12N2O3 | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reductive Amination for the Synthesis of N-Aryl Anilines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. It facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[1][2] This one-pot reaction is particularly valuable for preparing N-aryl anilines (diarylamines), a structural motif prevalent in pharmaceuticals, functional materials, and agricultural chemicals.

The primary advantage of reductive amination over methods like direct N-alkylation is the superior control it offers, effectively preventing the overalkylation that often leads to undesired tertiary amines or quaternary ammonium salts.[3] The reaction is typically performed under mild, neutral, or weakly acidic conditions and is considered a green chemistry method due to its high atom economy and the potential for catalytic execution.[1]

This document provides an overview of common reductive amination methodologies for synthesizing N-aryl anilines, complete with detailed experimental protocols, comparative data, and workflow diagrams.

General Reaction Pathway

The synthesis of N-aryl anilines via reductive amination follows a two-step sequence that is often performed in a single pot:

-

Imine Formation: A nucleophilic aryl amine attacks an aryl aldehyde or ketone to form a hemiaminal intermediate. This is followed by the reversible loss of water to yield a Schiff base or imine.[1] The equilibrium is typically driven towards the imine by removing water or by the subsequent reduction step.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond by a suitable reducing agent, yielding the final N-aryl aniline product.[1][4]

References

Application Notes: Synthesis and Utility of (E)-N-(4-methoxybenzylidene)-4-nitroaniline

The condensation reaction between 4-nitrobenzaldehyde and p-anisidine produces a Schiff base, specifically (E)-N-(4-methoxybenzylidene)-4-nitroaniline. Schiff bases, characterized by an azomethine group (-C=N-), are a pivotal class of compounds in organic and medicinal chemistry.[1][2] This particular Schiff base, derived from an electron-withdrawing substituted benzaldehyde and an electron-donating substituted aniline, serves as a valuable intermediate and a target molecule for various applications.

The formation of the imine is a reversible condensation reaction where water is eliminated.[3] To drive the reaction to completion, methods such as azeotropic distillation with a Dean-Stark trap or the use of drying agents are commonly employed.[3][4] The presence of an acid catalyst can facilitate the reaction.[5]

Key Applications:

-

Medicinal Chemistry: Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[1][6] The presence of the nitro group, in particular, has been associated with bacteriostatic activity.[7] The imine linkage is often crucial for their biological function.[8]

-

Coordination Chemistry: The nitrogen atom of the azomethine group has a lone pair of electrons and can coordinate with metal ions to form stable metal complexes.[1][2] These complexes have applications in catalysis, materials science, and as biological models.[2]

-

Organic Synthesis: The carbon-nitrogen double bond in Schiff bases can undergo various transformations, making them useful intermediates for the synthesis of other organic compounds, such as amino compounds through reduction.

-

Material Science: Schiff bases are investigated for their potential in the development of new materials with interesting optical and electronic properties.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of (E)-N-(4-methoxybenzylidene)-4-nitroaniline via a condensation reaction.

Protocol 1: Synthesis using Dean-Stark Apparatus

This method utilizes azeotropic distillation to remove water and drive the reaction to completion.

Materials and Reagents:

-

4-nitrobenzaldehyde

-

p-anisidine

-

Toluene

-

Ethanol (for recrystallization)

-

Boiling stones

Equipment:

-

100 mL round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 1.51 g (10 mmol) of 4-nitrobenzaldehyde, 1.23 g (10 mmol) of p-anisidine, and a couple of boiling stones.[4]

-

Assemble a reflux apparatus with a Dean-Stark trap and a condenser.[4]

-

Add 30 mL of toluene to the reaction flask through the top of the condenser.[4]

-

Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4]

-

Continue refluxing until no more water collects in the trap (approximately 1-2 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of toluene by about half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-4-nitroaniline as a yellow solid.

-

Dry the product in an oven or desiccator and determine the yield and melting point.[4]

Protocol 2: Microwave-Assisted Synthesis

This is a rapid method for the synthesis of the Schiff base.

Materials and Reagents:

-

4-nitrobenzaldehyde

-

p-anisidine

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

20 mL sealed microwave vial

-

Microwave reactor

-

Rotary evaporator

Procedure:

-

In a 20 mL sealed microwave vial, dissolve 1 equivalent of 4-nitrobenzaldehyde and 1 equivalent of p-anisidine in 12 mL of anhydrous THF.[10]

-

Irradiate the mixture in a microwave reactor at 115 °C for 30 minutes.[10]

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to afford the product as a yellow solid.[10] Yields are typically high (90-98%) and may not require further purification.[10]

Data Presentation

Table 1: Reactant Properties and Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 10 | 1.51 |

| p-anisidine | C₇H₉NO | 123.15 | 10 | 1.23 |

Table 2: Product Characterization - (E)-N-(4-methoxybenzylidene)-4-nitroaniline

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₃ | [10] |

| Appearance | Yellow amorphous solid | [10] |

| Melting Point | 143-144 °C | [10] |

| Yield | 95% (Microwave method) | [10] |

| IR (cm⁻¹) | ~1615-1620 (C=N stretch) | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.68 (s, 1H, -CH=N-), 8.00 (d, 1H), 7.68 (d, 1H), 7.51 (dd, 1H), 7.26 (s, 4H), 2.34 (s, 3H, -OCH₃) | [10] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 158.3, 152.5, 148.3, 142.1, 138.7, 136.9, 130.2 (2C), 126.2, 121.8 (2C), 119.6, 118.6, 21.1 | [10] |

Visualizations

Reaction Mechanism

Caption: Mechanism of Schiff base formation.

Experimental Workflow

Caption: Workflow for Schiff base synthesis.

References

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solved can someone show me the mechanism of synthesizing an | Chegg.com [chegg.com]

- 5. Solved Synthesis of an Imine using a Dean-Stark Trap Pre-Lab | Chegg.com [chegg.com]

- 6. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. idosr.org [idosr.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

Application Notes and Protocols: 1H and 13C NMR Characterization of 4-methoxy-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 4-methoxy-N-(4-nitrophenyl)aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

This compound is a substituted diphenylamine derivative. The structural confirmation of such molecules is crucial for their application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the experimental protocols for acquiring 1H and 13C NMR spectra of the title compound and presents the expected spectral data in a clear, tabular format.

Predicted NMR Spectral Data

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| ~7.20 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~6.95 | Doublet | 2H | Ar-H (meta to -NO₂) |

| ~6.85 | Doublet | 2H | Ar-H (meta to -NH) |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~8.50 | Singlet (broad) | 1H | -NH |

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | Ar-C (-OCH₃) |

| ~150.0 | Ar-C (-NO₂) |

| ~142.0 | Ar-C (-NH) |

| ~135.0 | Ar-C (-NH) |

| ~126.0 | Ar-CH (ortho to -NO₂) |

| ~125.0 | Ar-CH (ortho to -NH) |

| ~115.0 | Ar-CH (meta to -OCH₃) |

| ~114.0 | Ar-CH (meta to -NO₂) |

| ~55.5 | -OCH₃ |

Experimental Protocols

The following are generalized protocols for the acquisition of 1H and 13C NMR spectra of this compound. These should be adapted based on the specific instrumentation available.